molecular formula C22H27Cl3FN3O B13737113 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(diethylamino)propyl)-5-(o-fluorophenyl)-, dihydrochloride CAS No. 4130-75-0

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(diethylamino)propyl)-5-(o-fluorophenyl)-, dihydrochloride

Cat. No.: B13737113
CAS No.: 4130-75-0
M. Wt: 474.8 g/mol
InChI Key: QUYLCUGBYNYTMQ-UHFFFAOYSA-N
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Description

The compound 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(diethylamino)propyl)-5-(o-fluorophenyl)-, dihydrochloride is a benzodiazepine derivative characterized by a core 1,4-benzodiazepine ring system. Its structure includes:

  • Position 1: A 3-(diethylamino)propyl substituent, which introduces a tertiary amine moiety via a three-carbon alkyl chain. This group is protonated in the dihydrochloride salt form, enhancing solubility and bioavailability .
  • Position 5: An ortho-fluorophenyl group, which influences receptor binding affinity and metabolic stability .
  • Position 7: A chlorine atom, a common substituent in anxiolytic and sedative benzodiazepines .

The dihydrochloride salt improves pharmacokinetic properties, such as aqueous solubility and stability, compared to the free base form.

Properties

CAS No.

4130-75-0

Molecular Formula

C22H27Cl3FN3O

Molecular Weight

474.8 g/mol

IUPAC Name

7-chloro-1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one;dihydrochloride

InChI

InChI=1S/C22H25ClFN3O.2ClH/c1-3-26(4-2)12-7-13-27-20-11-10-16(23)14-18(20)22(25-15-21(27)28)17-8-5-6-9-19(17)24;;/h5-6,8-11,14H,3-4,7,12-13,15H2,1-2H3;2*1H

InChI Key

QUYLCUGBYNYTMQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl.Cl

Origin of Product

United States

Biological Activity

The compound 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(diethylamino)propyl)-5-(o-fluorophenyl)-, dihydrochloride is a member of the benzodiazepine class, known for its anxiolytic and sedative properties. This article explores its biological activity, including pharmacological effects, case studies, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 7-chloro-5-(o-fluorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one
  • Molecular Formula : C15H10ClF2N2O2
  • Molecular Weight : 321.158 g/mol

Benzodiazepines primarily exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased neuronal inhibition and results in anxiolytic, sedative, and muscle relaxant effects.

Pharmacological Effects

The biological activities of this compound have been studied extensively. Key findings include:

  • Anxiolytic Effects : Clinical studies have shown that the compound effectively reduces anxiety symptoms in patients with various anxiety disorders. For instance:
    • A female patient with reactive anxiety experienced significant relief after treatment with the compound at doses of 10 mg four times daily .
    • Another case involved a patient diagnosed with psychoneurotic reactions who showed marked improvement after increasing the dosage to 15 mg three times daily .
  • Sedative Properties : The compound has been noted for its sedative effects, which can be beneficial in treating insomnia associated with anxiety disorders.
  • Cognitive Effects : Research indicates potential cognitive-enhancing properties, particularly in conditions involving cognitive dysfunction. Studies on related benzodiazepines suggest that modifications to the chemical structure can enhance cognitive performance without significant sedation .

Case Studies

Several case studies highlight the efficacy of this compound:

Case StudyPatient ProfileDiagnosisTreatment Outcome
Case 1Female, 38Reactive AnxietySymptoms relieved within one week on 10 mg q.i.d.
Case 2Female, 22Severe Anxiety and DepressionMarked improvement after dosage adjustment to 15 mg q.i.d.
Case 3Male, 79Hypertension with AnxietyComplete relief of anxiety symptoms after one month on 10 mg t.i.d.
Case 4Female, 52Psychophysiological ReactionExcellent relief of gastrointestinal symptoms on 10 mg q.i.d.

Research Findings

Recent studies have focused on the broader implications of benzodiazepine derivatives:

  • Toxicity Studies : Chronic toxicity assessments in animal models have been conducted to evaluate long-term safety profiles . These studies are crucial for understanding potential adverse effects associated with prolonged use.
  • Comparative Studies : Research comparing various benzodiazepines indicates that structural modifications can lead to differing pharmacokinetic profiles and therapeutic outcomes. For example, fluorinated derivatives have shown enhanced activity on AMPA receptors and improved cognitive outcomes in animal models .

Scientific Research Applications

Introduction to 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(diethylamino)propyl)-5-(o-fluorophenyl)-, dihydrochloride

The compound this compound is a member of the benzodiazepine family, which is widely recognized for its pharmacological applications, particularly in the treatment of anxiety and related disorders. This article delves into the scientific research applications of this compound, highlighting its therapeutic potential, mechanisms of action, and case studies that illustrate its effectiveness.

Pharmacological Applications

The primary application of 2H-1,4-Benzodiazepin-2-one derivatives is in the treatment of anxiety disorders. Benzodiazepines are known to act on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA neurotransmission. This leads to anxiolytic (anxiety-reducing), sedative, and muscle relaxant effects.

Case Studies

  • Anxiety Management
    • A clinical study involving patients with acute anxiety reactions demonstrated significant symptom relief after administration of the compound at doses ranging from 5 mg to 15 mg per day. Patients reported improvements in anxiety symptoms within one week of treatment .
  • Chronic Anxiety Disorders
    • In another case study, a patient suffering from intermittent acute anxiety episodes experienced marked improvement after increasing the dosage to 15 mg three times daily. The results indicated that higher doses could be beneficial for chronic conditions .

Toxicology and Safety Studies

Research has shown that derivatives of this compound exhibit low toxicity levels in chronic toxicity studies conducted on animal models such as rats and dogs. These studies are crucial for establishing safety profiles before human clinical trials .

Analytical Methods Development

Recent advancements in analytical chemistry have employed nuclear magnetic resonance (NMR) techniques to improve the detection and quantification of benzodiazepines and their impurities. The development of green analytical methods using eco-friendly solvents has been particularly notable for ensuring the quality control of pharmaceutical formulations containing benzodiazepines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzodiazepines share a core 1,4-benzodiazepin-2-one structure but differ in substituents at positions 1, 5, and 7, which critically influence their pharmacological profiles. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Benzodiazepines

Compound Name (CAS or Common Name) Substituents Molecular Formula Molecular Weight (g/mol) Key Differences/Notes References
Target Compound 1 : 3-(Diethylamino)propyl; 5 : o-fluorophenyl; 7 : Cl C₂₂H₂₆ClF N₃O·2HCl 490.84 (salt) Unique 3-(diethylamino)propyl group; dihydrochloride salt enhances solubility
Flurazepam Impurity F (2886-65-9) 1 : H (des-alkyl); 5 : o-fluorophenyl; 7 : Cl C₁₅H₁₀ClFN₂O 296.71 Lacks the 3-(diethylamino)propyl group; simpler structure with reduced lipophilicity
Clonazepam (1622-61-3) 1 : H; 5 : o-chlorophenyl; 7 : NO₂ C₁₅H₁₀ClN₃O₃ 315.72 Nitro group at position 7 enhances potency but increases photodegradation risk
Oxazepam Hydrochloride (66017-67-2) 1 : H; 3 : OH; 5 : phenyl; 7 : Cl C₁₅H₁₁ClN₂O₂·HCl 337.20 (salt) 3-hydroxy group facilitates conjugation (glucuronidation), shortening half-life
7-Chloro-1-(2,2,2-trifluoroethyl) analog (49606-44-2) 1 : 2,2,2-Trifluoroethyl; 5 : o-fluorophenyl; 7 : Cl C₁₆H₁₀ClF₄N₂O 372.71 Trifluoroethyl group increases electronegativity, potentially altering receptor binding
Bromazepam (1812-30-2) 1 : H; 5 : 2-pyridyl; 7 : Br C₁₄H₁₀BrN₃O 316.16 Pyridyl group at position 5 enhances selectivity for GABAA subtypes
Doxefazepam (40762-15-0) 1 : 2-Hydroxyethyl; 3 : OH; 5 : o-fluorophenyl; 7 : Cl C₁₇H₁₅ClFN₃O₃ 387.77 Dual hydroxyl groups improve water solubility but may reduce CNS penetration

Key Observations:

Position 1 Modifications: The 3-(diethylamino)propyl group in the target compound distinguishes it from simpler analogs like clonazepam (H at position 1) and flurazepam impurities. This substituent likely extends half-life due to reduced metabolic clearance of tertiary amines . Trifluoroethyl () and cyclopropylmethyl () groups at position 1 demonstrate how alkyl chain length and electronegativity alter physicochemical properties.

Position 5 Aryl Groups :

  • The o-fluorophenyl group in the target compound balances lipophilicity and metabolic stability compared to o-chlorophenyl (clonazepam) or pyridyl (bromazepam) moieties .

Position 7 Substituents :

  • Chlorine (target compound) vs. nitro (clonazepam) or bromine (bromazepam) affects electron density and receptor interaction. Nitro groups enhance potency but increase photolability .

Salt Forms: Dihydrochloride (target) and hydrochloride (oxazepam) salts improve solubility over free bases, critical for intravenous formulations .

Preparation Methods

Detailed Synthetic Procedure and Reaction Conditions

Based on patent literature and related benzodiazepine synthesis research, the following detailed procedure is representative for preparing this compound:

Step Reagents & Conditions Description Notes
1. Preparation of 7-chloro-5-(o-fluorophenyl)-1,4-benzodiazepin-2-one intermediate Condensation of 2-amino-5-chlorobenzophenone with o-fluorobenzoyl chloride or equivalent in acidic medium Formation of the benzodiazepine ring system Reaction temperature: 80-120°C; solvent: acetic acid or ethanol
2. Alkylation at N-1 position Reaction of intermediate with 3-(diethylamino)propyl chloride/bromide in DMF with K2CO3 Introduction of diethylamino-propyl side chain Reaction temperature: 50-70°C; reaction time: 12-24 hours
3. Salt formation Treatment of free base with HCl in ethanol or isopropanol Conversion to dihydrochloride salt Cooling to 0-5°C to precipitate salt crystals

Research Findings and Optimization Insights

  • Yield and Purity: Optimized conditions for the alkylation step improve yield up to 75-85% with high purity (>98% by HPLC).
  • Solvent Choice: Polar aprotic solvents such as DMF or N-methyl-2-pyrrolidone (NMP) enhance nucleophilic substitution efficiency.
  • Temperature Control: Maintaining moderate temperatures during alkylation avoids side reactions such as over-alkylation or decomposition.
  • Salt Formation: The dihydrochloride salt form exhibits improved water solubility and stability, facilitating pharmaceutical formulation.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Effect on Product
Starting material purity >99% Ensures high product purity
Condensation temperature 80-120°C Efficient ring closure
Alkylation solvent DMF or NMP Enhances nucleophilic substitution
Alkylation base Potassium carbonate Deprotonates N-1 for alkylation
Alkylation temperature 50-70°C Balances reaction rate and side reactions
Salt formation acid HCl (aqueous or ethanolic) Stabilizes compound as dihydrochloride salt
Crystallization temperature 0-5°C Maximizes salt crystallization yield

Q & A

Q. What are the established synthetic routes for synthesizing this benzodiazepine derivative?

The synthesis typically involves multi-step reactions starting with a benzodiazepine core. A common method includes acylation using 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl by-products. Purification is achieved via recrystallization or chromatography . The diethylamino-propyl side chain and o-fluorophenyl group are introduced through alkylation or substitution reactions, with intermediates validated via NMR and mass spectrometry .

Q. Which spectroscopic techniques are recommended for structural elucidation?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine and chlorine positions) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amine (N-H) functional groups .

Q. What are the common impurities associated with this compound, and how are they identified?

Impurities include des-alkylated derivatives (e.g., 1-Des[(diethylamino)ethyl]flurazepam, CAS 2886-65-9) and positional isomers. These are detected using HPLC with UV/Vis or MS detection, calibrated against pharmacopeial standards (e.g., EP Impurities E and F) .

Q. What stability considerations are critical for storage and handling?

The dihydrochloride salt is hygroscopic; storage under inert gas (argon) at 2–8°C in amber vials is advised to prevent degradation. Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis efficiency?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s approach integrates computational path searches with experimental feedback loops to refine conditions (e.g., solvent selection, temperature) . For example, optimizing the diethylamino-propyl chain introduction could reduce side reactions by 30% .

Q. What experimental design (DoE) strategies minimize variability in pharmacokinetic studies?

Use factorial designs to assess variables like pH, temperature, and excipient interactions. Response surface methodology (RSM) identifies optimal dissolution conditions. For in vivo studies, Latin square designs control for inter-subject variability .

Q. How can data contradictions in impurity profiling be resolved?

Cross-validate using orthogonal techniques:

  • HPLC-MS/MS quantifies low-abundance impurities.
  • 2D NMR (e.g., COSY, HSQC) resolves overlapping signals from structurally similar by-products.
  • X-ray crystallography confirms ambiguous stereochemistry .

Q. What in silico strategies model receptor binding affinity for this compound?

Molecular docking (AutoDock Vina) predicts interactions with GABAₐ receptors. Molecular dynamics (MD) simulations (AMBER/CHARMM) assess binding stability over time. Free-energy perturbation (FEP) calculations quantify ΔG changes for structure-activity relationship (SAR) optimization .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Analytical Validation

IntermediateSynthesis StepAnalytical MethodCritical Parameters
Core AcylationBenzodiazepine + 2,4-dichlorobenzoyl chloride¹H NMR (400 MHz, CDCl₃)Purity >98%, absence of HCl by-product
AlkylationDiethylamino-propyl side chain additionHRMS (ESI+)m/z 450.12 [M+H]⁺

Q. Table 2. Stability Study Design

ConditionDurationKey Metrics
25°C/60% RH12 monthsDegradation products ≤0.5%
40°C/75% RH6 monthsIdentify hydrolytic pathways
Photolysis (ICH Q1B)48 hoursUV-vis spectral shifts

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